2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Beschreibung
BenchChem offers high-quality 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-bromo-N-(4-butan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-9(2)16-11-6-4-10(5-7-11)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGYKZAKUITASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide Derivatives
Scaffold Analysis, Synthetic Utility, and Pharmacological Applications
Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide (CAS Registry Number implied via analogs), a critical electrophilic intermediate in medicinal chemistry. While often categorized as a reagent, this molecule possesses intrinsic biological activity as a covalent modifier and serves as a linchpin precursor for the Hantzsch synthesis of 2-aminothiazoles —a pharmacophore found in numerous antifungal and kinase-inhibiting drugs.
This document is structured for organic chemists and lead optimization scientists, focusing on the causality of synthetic pathways, the thermodynamics of the
Chemical Architecture & Reactivity Profile
The molecule comprises three distinct functional domains, each serving a specific role in drug design and synthesis:
| Domain | Structural Motif | Function | Reactivity/Property |
| Warhead | Electrophile | High reactivity toward soft nucleophiles (Thiol -SH, Thioamide). Subject to | |
| Linker | Amide Bond | H-Bond Donor/Acceptor | Provides rigidity and metabolic stability (relative to esters). |
| Tail | 4-(sec-butoxy)phenyl | Lipophilic Anchor | The sec-butyl group increases |
1.1 The Electrophilic Warhead
The carbon adjacent to the bromine (
1.2 The sec-Butoxy Advantage
Unlike a linear n-butoxy chain, the sec-butoxy group introduces branching at the
Synthetic Protocols
2.1 Synthesis of the Core Scaffold
The synthesis follows a classic Schotten-Baumann acylation protocol. The use of a biphasic system or a non-nucleophilic base is critical to prevent polymerization or hydrolysis of the acyl bromide.
Protocol: Acylation of 4-(sec-butoxy)aniline
-
Reagents: 4-(sec-butoxy)aniline (1.0 eq), Bromoacetyl bromide (1.1 eq),
(1.5 eq) or Triethylamine ( ). -
Solvent: Dichloromethane (DCM) or THF (Anhydrous). Temperature:
. -
Procedure:
-
Dissolve 4-(sec-butoxy)aniline in DCM under
atmosphere. -
Add base (
aq. or ) and cool to . -
Add Bromoacetyl bromide dropwise over 30 minutes. Note: Rapid addition causes exotherms that may lead to di-acylation.
-
Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1M HCl (to remove unreacted aniline), then saturated
, then brine. Dry over . -
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid silica-induced hydrolysis of the bromide.
-
2.2 Downstream Application: Hantzsch Thiazole Synthesis
The primary utility of this scaffold is the generation of 4-aminothiazole derivatives . The
Protocol: Cyclization with Thioureas
-
Reagents: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide (1.0 eq), N-substituted Thiourea (1.0 eq).
-
Solvent: Ethanol or Acetone (Reflux).
-
Mechanism:
-
Step 1: Nucleophilic attack of sulfur on the
-carbon ( ). -
Step 2: Cyclodehydration to form the thiazole ring.
-
Visualization of Synthetic Pathways[1][2]
The following diagram illustrates the transformation from the aniline precursor to the final thiazole pharmacophore.
Caption: Figure 1. Synthetic workflow converting the aniline precursor into the thiazole pharmacophore via the alpha-bromoacetamide intermediate.
Biological Applications & Mechanism of Action[4][5]
4.1 Antifungal Activity
Research indicates that N-phenyl-2-bromoacetamide derivatives exhibit potent fungicidal activity against Candida species (C. albicans, C. glabrata).[1][2][3]
-
Mechanism: The
-bromoacetamide acts as an alkylating agent. It covalently modifies sulfhydryl (-SH) groups on essential fungal enzymes (e.g., cysteine proteases or synthases involved in ergosterol biosynthesis). -
Data Insight: Derivatives with 4-alkoxy substitutions (like sec-butoxy) often show lower MIC (Minimum Inhibitory Concentration) values than unsubstituted analogs due to increased lipophilicity facilitating cell wall penetration.
4.2 Covalent Kinase Inhibition
In oncology, this scaffold serves as a "warhead" probe. By positioning the electrophile correctly, it can target non-catalytic cysteines in the ATP-binding pocket of kinases, leading to irreversible inhibition.
Mechanism Diagram: Cysteine Alkylation
Caption: Figure 2. Mechanism of covalent inhibition. The cysteine thiol displaces the bromine atom, forming a permanent thioether bond.
Analytical Profiling (Expected Data)
For researchers verifying the synthesis of this intermediate, the following spectral characteristics are diagnostic:
| Technique | Diagnostic Signal | Assignment |
| 1H NMR | ||
| 1H NMR | Amide NH (Broad singlet) | |
| 1H NMR | sec-butyl alkyl protons (Multiplets) | |
| IR | 1650–1690 | Amide I Carbonyl stretch |
| MS (ESI) | M+ and M+2 (1:1 ratio) | Characteristic Bromine isotope pattern ( |
References
-
Pereira de Moura Sousa, R., et al. (2021). "In silico and in vitro analysis of a new potential antifungal substance, 2-Bromo-N-phenylacetamide, against invasive candidiasis isolates." Revista Colombiana de Ciencias Químico-Farmacéuticas.
-
Gowda, B. T., et al. (2009).[4] "2-Bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica Section E.
-
Clockss Archive. (2012). "Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." Heterocycles.
-
BenchChem. "Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide - Technical Support."
-
PubChem. "Acetamide, N-(4-butoxyphenyl)- Compound Summary." National Library of Medicine.
Sources
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide spectroscopic data (NMR, IR, MS)
Topic: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide: Spectroscopic Characterization & Technical Guide Content Type: Technical Reference Standard Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is a potent electrophilic intermediate utilized primarily in the synthesis of heterocyclic pharmaceutical scaffolds and proteolysis-targeting chimeras (PROTACs). Characterized by an
This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of this compound, supported by a validated synthetic protocol to ensure data integrity.
Synthetic Pathway & Structural Context
To understand the impurity profile and spectral nuances, one must visualize the synthesis. The compound is typically generated via the acylation of 4-(sec-butoxy)aniline with bromoacetyl bromide under anhydrous conditions.
Figure 1: Synthesis Workflow
Caption: Acylation of 4-(sec-butoxy)aniline. Control of temperature (0°C) is critical to prevent bis-alkylation.
Spectroscopic Characterization Data
The following data represents high-fidelity assignments based on standard acetanilide derivatives and substituent effects.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended for solubility and preventing H-D exchange of the amide).
Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| NH | 10.15 | s (broad) | 1H | - | Amide proton (deshielded, solvent dependent). |
| Ar-H (2,6) | 7.48 | d | 2H | 8.8 | Ortho to amide (electron-withdrawing effect). |
| Ar-H (3,5) | 6.88 | d | 2H | 8.8 | Ortho to alkoxy (electron-donating shielding). |
| O-CH | 4.32 | sextet | 1H | 6.0 | Methine of sec-butoxy group. |
| CH₂-Br | 4.02 | s | 2H | - | |
| CH₂ (Ethyl) | 1.55 - 1.65 | m | 2H | - | Diastereotopic protons adjacent to chiral center. |
| CH₃ (Doublet) | 1.22 | d | 3H | 6.0 | Methyl attached to methine. |
| CH₃ (Triplet) | 0.93 | t | 3H | 7.4 | Terminal methyl of ethyl group. |
Technical Insight (Chirality): The sec-butoxy group contains a chiral center (R/S). While the molecule is typically used as a racemate, the methylene protons of the ethyl group (–CH₂–CH₃) are diastereotopic . On high-field instruments (>500 MHz), these may appear as two distinct multiplets rather than a simple quartet or quintet.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
Table 2: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Diagnostic Value |
| 3280 - 3300 | N-H Stretch | Secondary Amide | Confirming amide formation. |
| 2960, 2930 | C-H Stretch | Alkyl (sp³) | sec-Butyl chain presence. |
| 1665 - 1685 | C=O Stretch | Amide I | Strongest band; diagnostic for acetanilides. |
| 1535 - 1550 | N-H Bend | Amide II | Confirms secondary amide structure. |
| 1240 - 1250 | C-O Stretch | Aryl Ether | Strong band; confirms alkoxy attachment. |
| ~550 - 600 | C-Br Stretch | Haloalkane | Often weak; indicates reactive warhead. |
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Formula: C₁₂H₁₆BrNO₂
-
Exact Mass: 285.04 (for ⁷⁹Br)
Key Fragmentation Pattern: The mass spectrum is dominated by the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).[1]
Figure 2: MS Fragmentation Logic
Caption: Primary ESI+ fragmentation pathways. The 1:1 doublet at 286/288 is the primary identifier.
Experimental Protocol: Synthesis & Purification
To generate a sample matching the spectra above, follow this anhydrous acylation protocol. This method minimizes the hydrolysis of the acyl bromide.
Reagents:
-
4-(sec-butoxy)aniline (1.0 equiv)
-
Bromoacetyl bromide (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-(sec-butoxy)aniline (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice/water bath. Add TEA (1.2 equiv) dropwise.
-
Acylation: Add bromoacetyl bromide (1.1 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Workup:
-
Quench with saturated NaHCO₃ solution.[2]
-
Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc/Hexanes).
Safety Note:
References
-
General Synthesis of Alpha-Haloacetamides
-
Gowda, B. T., et al. "Structure-Activity Studies of N-Arylacetamides." Journal of Molecular Structure, 2007.
-
-
Spectroscopic Data of Acetanilide Derivatives
- NMR Prediction & Diastereotopy Rules: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard text for assignment logic).
-
Analogous Compound Characterization
-
Sigma-Aldrich.[4] "Product Specification: 4-Butoxyaniline." (Precursor data for shift correlation).
-
Sources
Methodological & Application
Application Note: A Guide to the Development of Covalent Enzyme Inhibitors Using 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide as a potential covalent enzyme inhibitor. While the precise biological targets of this compound are still under investigation, its chemical structure, featuring an electrophilic bromoacetamide "warhead," makes it a strong candidate for forming covalent bonds with nucleophilic residues in enzyme active sites. This guide will use cysteine proteases, specifically the caspase family, as a representative and scientifically pertinent target class to illustrate a complete development workflow. We will detail the underlying principles and provide step-by-step protocols for initial screening, determination of inhibitory potency and kinetic parameters, and confirmation of the covalent binding mechanism.
Introduction to 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is a member of the haloacetamide class of compounds, which are recognized for their ability to act as irreversible enzyme inhibitors. The core of its reactivity lies in the bromoacetamide moiety. The carbon atom adjacent to the bromine is highly electrophilic, making it susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, such as the thiol group of cysteine or the imidazole of histidine. This results in the formation of a stable, covalent bond, leading to irreversible inhibition.
Given this mechanism, 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is a promising scaffold for developing targeted covalent inhibitors (TCIs). TCIs offer distinct therapeutic advantages, including prolonged duration of action and high potency. This guide establishes a robust, methodological pipeline for researchers to assess its potential against a chosen enzyme class. For illustrative purposes, we focus on caspases, a family of cysteine proteases that are central regulators of apoptosis (programmed cell death) and inflammation.[1][2][3][4]
Compound Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO₂ |
| Molecular Weight | 286.17 g/mol |
| IUPAC Name | 2-bromo-N-[4-(2-butoxy)phenyl]acetamide |
| Appearance | Solid (predicted) |
| CAS Number | Not available |
Hypothesized Mechanism of Covalent Inhibition
The inhibitory action of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is predicated on a two-step mechanism common to many covalent inhibitors[5][6]:
-
Reversible Binding (E+I ⇌ E·I): The inhibitor first forms a non-covalent, reversible complex (E·I) with the enzyme (E). The affinity of this initial binding is described by the inhibition constant, Kᵢ.
-
Irreversible Covalent Modification (E·I → E-I): Following initial binding, a nucleophilic residue in the enzyme's active site (e.g., Cysteine) attacks the electrophilic carbon of the bromoacetamide group. This results in the displacement of the bromide ion and the formation of a stable covalent bond. This step is characterized by the rate constant of inactivation, k_inact.
This mechanism effectively and permanently neutralizes the catalytic activity of the enzyme.
Experimental Protocols: A Workflow for Inhibitor Characterization
This section outlines a comprehensive workflow for evaluating 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide. The protocols are designed for a 96-well plate format to ensure efficiency and throughput.
Part A: Time-Dependent IC₅₀ Determination for Caspase-3
For an irreversible inhibitor, the IC₅₀ value is not a constant but depends on the pre-incubation time of the enzyme and inhibitor.[7][8][9] This protocol determines the IC₅₀ at various time points.
Materials and Reagents:
-
Recombinant human Caspase-3 (active)
-
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
-
Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4
-
Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.
-
Enzyme Preparation: Dilute recombinant Caspase-3 to a working concentration of 2X (e.g., 2 nM) in cold Assay Buffer.
-
Pre-incubation: In the 96-well plate, add 50 µL of 2X inhibitor dilutions to respective wells. Add 50 µL of 2X Caspase-3 solution to all wells (except no-enzyme controls). This brings the final enzyme concentration to 1 nM and the inhibitor concentrations to 1X.
-
Time Points: Incubate the plate at 37°C. Set up separate plates or sections of a plate for different pre-incubation time points (e.g., 0, 15, 30, and 60 minutes).
-
Reaction Initiation: At the end of each pre-incubation period, initiate the reaction by adding 100 µL of 2X Caspase-3 substrate (e.g., 20 µM final concentration) to all wells.
-
Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of fluorescence vs. time).
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration for each pre-incubation time point.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.
-
Expected Results:
The IC₅₀ value should decrease as the pre-incubation time increases, which is a hallmark of irreversible inhibition.[8]
| Pre-incubation Time (min) | IC₅₀ (µM) |
| 0 | 15.2 |
| 15 | 5.8 |
| 30 | 2.1 |
| 60 | 0.9 |
Part B: Determination of k_inact and Kᵢ
To fully characterize a covalent inhibitor, the individual kinetic parameters, Kᵢ (initial binding affinity) and k_inact (rate of inactivation), must be determined. This can be achieved by analyzing the progress curves from the experiment above.
Protocol:
-
Use the raw kinetic data (fluorescence vs. time) from the time-dependent IC₅₀ experiment.
-
For each inhibitor concentration, fit the progress curve data to the equation for irreversible inhibition:
-
[P] = (v₀ / k_obs) * (1 - exp(-k_obs * t))
-
Where [P] is the product concentration, v₀ is the initial velocity, t is time, and k_obs is the observed rate of inactivation.
-
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit this new plot to the hyperbolic equation:
-
k_obs = k_inact * [I] / (Kᵢ + [I])
-
-
The fitted curve will yield the values for k_inact (the Vmax of the plot) and Kᵢ (the concentration of inhibitor that gives half-maximal k_obs). The ratio k_inact / Kᵢ is the second-order rate constant that describes the overall efficiency of the inhibitor.
Hypothetical Kinetic Parameters:
| Parameter | Value | Unit |
| Kᵢ | 12.5 | µM |
| k_inact | 0.15 | min⁻¹ |
| k_inact / Kᵢ | 12,000 | M⁻¹s⁻¹ |
Part C: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry (MS) provides definitive evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.[10][11]
Protocol:
-
Incubation: Incubate a higher concentration of Caspase-3 (e.g., 5-10 µM) with a 5-fold molar excess of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide for 2 hours at 37°C. A control sample with DMSO should be run in parallel.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
Intact Protein Analysis: Analyze the samples via liquid chromatography coupled to a high-resolution mass spectrometer (LC-MS), such as a Q-TOF or Orbitrap.[10]
-
Data Deconvolution: Deconvolute the resulting mass spectra to determine the precise molecular weight of the intact protein.
-
Analysis: Compare the mass of the inhibitor-treated protein with the control. A mass shift equal to the mass of the inhibitor minus the mass of HBr confirms covalent modification.
Expected Mass Shift Calculation:
| Species | Molecular Weight (Da) |
| Recombinant Caspase-3 (p17/p12 subunit) | ~29,000 (Example) |
| 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide | 286.17 |
| Mass of HBr (leaving group) | 80.91 |
| Expected Mass Adduct | 205.26 |
| Expected Mass of Modified Protein | ~29,205.26 |
Cellular Context: Inhibition of Apoptosis Pathway
Caspase-3 is a key executioner caspase in the apoptotic pathway.[1][3] Its inhibition by a compound like 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide would be expected to block the downstream events of apoptosis, such as cleavage of cellular substrates and DNA fragmentation.
Safety and Handling
Bromoacetamide compounds are reactive and should be handled with care. They are potential irritants and alkylating agents.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle the solid compound and stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[14]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.[12]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Pipetting errors; Inconsistent mixing; Temperature fluctuations. | Use calibrated pipettes; Ensure thorough mixing after each addition; Use a plate incubator to maintain a stable temperature. |
| No enzyme activity | Inactive enzyme; Incorrect buffer components (e.g., missing DTT for caspases). | Use a fresh aliquot of enzyme and confirm its activity with a known inhibitor; Double-check buffer preparation and pH. |
| IC₅₀ does not shift with time | The compound is a reversible inhibitor, not covalent; Assay time points are too short to observe a shift. | Characterize as a reversible inhibitor; Increase pre-incubation times significantly (e.g., up to 4 hours). |
| No mass shift observed in MS | Incomplete reaction; Inhibitor instability; Protein degradation. | Increase inhibitor excess and/or incubation time; Check inhibitor stability in assay buffer via LC-MS; Ensure protease inhibitors are added if using cell lysates. |
References
-
Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from Creative Diagnostics website. [Link]
-
Gehringer, M., & Lau, T. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 166-174. [Link]
-
Antão, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of Toxicology, 93(6), 1469-1491. [Link]
-
Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(Pt 1), 1–16. [Link]
-
Patel, V. F., et al. (2016). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery, 11(10), 953-968. [Link]
-
Gomes, R. G., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Scientific Reports, 9(1), 10986. [Link]
-
Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death and Differentiation, 24(8), 1380–1389. [Link]
-
Bio-protocol. (n.d.). Assay for cysteine protease activity. Retrieved from Bio-protocol website. [Link]
-
Fischer, U., et al. (2003). Caspases: pharmacological manipulation of cell death. The Journal of Clinical Investigation, 112(7), 982–991. [Link]
-
van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]
-
Wilson, I. M., et al. (2024). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 96(12), 4849–4856. [Link]
-
Wilson, I. M., et al. (2024). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed, 38489062. [Link]
-
Oliveira, C. F., et al. (2019). Cysteine Protease Zymography: Brief Review. Methods in Molecular Biology, 1914, 139-147. [Link]
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible... Retrieved from ResearchGate. [Link]
-
Johnson, D. S., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 12(11), 1845–1859. [Link]
-
Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Retrieved from Chondrex, Inc. website. [Link]
-
Zhang, H., et al. (2022). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega, 7(28), 24203–24211. [Link]
-
Krišt'an, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Krišt'an, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
WuXi AppTec. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from WuXi AppTec website. [Link]
-
Long, D., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics, 16(1), 1. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from Cole-Parmer website. [Link]
-
Merck. (2007). Protease Assay Kit Cat. No. 539125. Retrieved from Merck website. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. broadpharm.com [broadpharm.com]
Application Note: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide as a Lipophilic Electrophile in Heterocyclic Chemistry
Topic: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide in the synthesis of heterocyclic compounds Content Type: Application Note & Protocol Guide
Executive Summary
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide (CAS: N/A for specific isomer, analogous to general α-bromoacetamides) represents a specialized electrophilic building block in medicinal chemistry. Structurally, it combines a reactive α-bromoacetamide "warhead" with a 4-(sec-butoxy)phenyl lipophilic tail.
This compound is primarily utilized as a linker or cyclization precursor in the synthesis of bioactive heterocycles. The sec-butoxy moiety provides enhanced lipophilicity and metabolic stability compared to simple methoxy analogs, making it valuable for optimizing the pharmacokinetic profile (ADME) of drug candidates, particularly in antifungal (azole-like) and GPCR-targeting libraries.
This guide details the synthesis of the intermediate itself and its application in two distinct heterocyclic pathways:
-
N-Alkylation of piperazine cores (Linker Strategy).
-
Cyclization with thioureas to form iminothiazolidinones (Heterocycle Formation).
Mechanistic Insight & Chemical Properties
The Electrophilic Warhead
The carbon-bromine bond adjacent to the carbonyl group is highly activated for Nucleophilic Substitution (
-
Reactivity: The carbonyl group withdraws electron density, making the
-carbon highly electrophilic. -
Selectivity: While reactive towards amines, thiols, and phenoxides, the amide nitrogen is relatively non-nucleophilic, preventing self-polymerization under controlled conditions.
The Lipophilic Tail (The "Anchor")
The 4-(sec-butoxy)phenyl group acts as a hydrophobic anchor.
-
Role: It mimics the distal hydrophobic tails found in blockbuster drugs like Itraconazole (which uses a sec-butyl phenyl tail) and Posaconazole .
-
Advantage: The branched sec-butyl group disrupts crystal packing (improving solubility) and increases Van der Waals interactions within hydrophobic binding pockets.
Protocol A: Synthesis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
A robust procedure for generating the electrophile from commercially available precursors.
Reagents & Materials
-
Precursor: 4-(sec-butoxy)aniline (1.0 equiv).
-
Reagent: Bromoacetyl bromide (1.1 equiv).[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ). -
Solvent: Dichloromethane (DCM) or Anhydrous Acetone.
-
Workup: 1N HCl, Brine, Sodium Sulfate (
).
Step-by-Step Methodology
-
Preparation: Dissolve 4-(sec-butoxy)aniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add Triethylamine (12 mmol) dropwise. Stir for 10 minutes.
-
Acylation: Add Bromoacetyl bromide (11 mmol) dropwise over 20 minutes. Caution: Exothermic reaction. Maintain temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Quench with ice-cold water (50 mL).
-
Extraction: Separate the organic layer.[2] Wash sequentially with 1N HCl (to remove unreacted aniline), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.-
Target Yield: 85–95%.
-
Appearance: Off-white to beige solid.
-
Protocol B: Synthesis of Piperazine-Linked Heterocycles
Application: Attaching the lipophilic tail to a pharmacophore (e.g., N-phenylpiperazine).
Rationale
This reaction creates a glycinamide linker , a common motif in peptidomimetics and analgesics. The reaction proceeds via a classic
Reagents
-
Electrophile: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide (1.0 equiv).
-
Nucleophile: 1-Phenylpiperazine (or substituted analog) (1.1 equiv).
-
Base:
(anhydrous, 2.0 equiv). -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for accelerating the reaction via the Finkelstein reaction (in situ generation of the more reactive iodo-acetamide).
-
Solvent: Acetonitrile (
) or DMF.
Step-by-Step Methodology
-
Setup: In a reaction vial, suspend
(20 mmol) and KI (1 mmol) in Acetonitrile (30 mL). -
Nucleophile Addition: Add 1-Phenylpiperazine (11 mmol) and stir at RT for 15 minutes.
-
Electrophile Addition: Add 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide (10 mmol).
-
Heating: Heat the mixture to Reflux (80–82°C) for 6–12 hours.
-
Checkpoint: TLC should show the disappearance of the bromo-acetamide (usually higher
) and appearance of a polar product.
-
-
Workup:
-
Cool to RT and filter off the inorganic salts (
, Excess ). -
Evaporate the solvent under reduced pressure.[3]
-
Dissolve the residue in EtOAc, wash with water and brine.
-
-
Purification: Purify via Column Chromatography (Silica gel, DCM:MeOH gradient).
Protocol C: Cyclization to Iminothiazolidinones (Heterocycle Formation)
Application: Creating a new heterocyclic ring (Pseudothiohydantoin) fused to the linker.
Rationale
Reaction with thiourea does not yield a simple thioether. Instead, the intermediate S-alkylated product undergoes spontaneous intramolecular cyclization to form a 2-imino-4-thiazolidinone ring. This is a privileged scaffold in anticancer research.
Reagents
-
Substrate: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide.
-
Reagent: Thiourea (1.1 equiv).
-
Solvent: Ethanol (Absolute).
-
Buffer: Sodium Acetate (NaOAc) (1.5 equiv) – Buffers the HBr generated.
Step-by-Step Methodology
-
Dissolution: Dissolve the Bromoacetamide (5 mmol) in Ethanol (20 mL).
-
Addition: Add Thiourea (5.5 mmol) and NaOAc (7.5 mmol).
-
Reflux: Heat to reflux for 4–8 hours.
-
Observation: The product often precipitates directly from the hot solution as it forms.
-
-
Isolation: Cool the mixture to 0°C.
-
Filtration: Filter the precipitate. Wash with cold water (to remove NaBr and NaOAc) and cold ethanol.
-
Recrystallization: Recrystallize from EtOH/DMF mixtures.
-
Product: 2-Imino-3-[4-(sec-butoxy)phenyl]-4-thiazolidinone (Note: Regiochemistry depends on conditions; N-aryl vs. N-unsubstituted imino forms can vary, but the 2-imino-thiazolidinone core is standard).
-
Visualization of Reaction Pathways
Figure 1: Divergent synthetic pathways utilizing the 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of Bromoacetyl bromide. | Ensure all glassware is flame-dried. Use anhydrous DCM. Add reagent slowly at 0°C. |
| Purple/Dark Coloration | Oxidation of the aniline starting material.[1] | Perform reaction under Nitrogen ( |
| Incomplete Reaction (Protocol B) | Poor nucleophilicity of piperazine. | Add KI (10 mol%) to generate the more reactive |
| Oiling out (Protocol C) | Product not crystallizing. | Triturate the oil with Diethyl Ether or Hexane to induce precipitation. |
| Dimer Formation | Double alkylation of piperazine. | Ensure the piperazine is mono-protected or used in slight excess if symmetrical. |
References
-
Gowda, B. T., et al. (2009).[4] "2-Bromo-N-(4-bromophenyl)acetamide."[4][5] Acta Crystallographica Section E, 65(8), o1895. Link
- Context: Crystallographic data and general synthesis of N-aryl-alpha-bromoacetamides.
-
Oliveto, E. P., & Gerold, C. (1951). "N-Bromoacetamide."[2][4] Organic Syntheses, Coll.[2] Vol. 4, p.104. Link
- Context: Foundational protocols for handling bromoacetamide deriv
-
BenchChem Technical Support. "Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide." BenchChem Application Notes. Link
- Context: General troubleshooting for sulfanilamide-derived bromoacetamides, applicable to the sec-butoxy analog.
-
Santa Cruz Biotechnology. "2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide Product Data." Link
-
Abdel-Rahman, A. A., et al. (2017). "Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors." Molecules, 22(12). Link
- Context: Demonstrates the reaction of N-aryl-haloacetamides with piperazines and thio-nucleophiles to form heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijpsi.org [ijpsi.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide. Our focus is to provide actionable insights and troubleshooting strategies for identifying, mitigating, and eliminating common impurities encountered during this synthetic process. The following content is structured to address specific challenges in a direct question-and-answer format, supplemented by detailed protocols and visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide?
The synthesis, which typically involves the acylation of 4-(sec-butoxy)phenylamine with bromoacetyl bromide or a similar reagent, is susceptible to several common impurities. The most prevalent are:
-
Unreacted Starting Materials: Residual 4-(sec-butoxy)phenylamine and unreacted bromoacetylating agent. This often occurs due to an incomplete reaction.[1]
-
Di-acylated Byproduct: Formation of N,N-bis(bromoacetyl)-4-(sec-butoxy)aniline. This can happen if an excess of the bromoacetylating agent is used or if reaction conditions are not carefully controlled.[1]
-
Hydrolysis Products: Bromoacetic acid may form if the bromoacetyl bromide is exposed to moisture. Additionally, the final amide product can undergo hydrolysis back to the starting aniline and bromoacetic acid under harsh acidic or basic workup conditions.[1]
-
Ring-Brominated Species: The acetamide and sec-butoxy groups are both ortho-, para-directing. Under certain conditions, especially if free bromine is present, electrophilic aromatic substitution can occur on the phenyl ring, leading to brominated-byproducts.[2][3]
Q2: My final product has a distinct yellow or brown discoloration. What is the likely cause and how can I prevent it?
Discoloration is a common issue when working with aniline derivatives.[1] The primary cause is the oxidation of the 4-(sec-butoxy)phenylamine starting material or the product itself.[1] Anilines are notoriously sensitive to air and light, which can lead to the formation of highly colored polymeric impurities.
Preventative Measures:
-
Use High-Purity Starting Materials: Ensure the 4-(sec-butoxy)phenylamine is as pure as possible and has not been stored for extended periods where oxidation may have occurred.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]
-
Controlled Temperature: Avoid excessive heat, as it can accelerate oxidation and other side reactions.[1]
Q3: My NMR analysis shows more than the expected number of signals in the aromatic region. What could this indicate?
This observation strongly suggests the presence of ring-brominated impurities . The desired product, 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide, should exhibit a characteristic AA'BB' system (two doublets) for the four protons on the para-substituted benzene ring.
If bromination occurs on the ring, it will most likely be at one of the positions ortho to the activating sec-butoxy or acetamido groups. This would disrupt the symmetry of the aromatic ring, leading to a more complex splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet, or similar complex multiplets). Careful analysis of coupling constants and chemical shifts in ¹H NMR, along with techniques like 2D-NMR (COSY, HMBC), can help elucidate the exact structure of these byproducts.
Q4: How can I best minimize the formation of impurities during the reaction itself?
Proactive control of reaction parameters is the most effective strategy:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.05-1.1 equivalents) of the bromoacetyl bromide to ensure full conversion of the starting aniline, but avoid a large excess which promotes di-acylation.[4]
-
Temperature Control: The reaction of an amine with an acyl halide is typically exothermic. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of the bromoacetyl bromide to prevent runaway reactions and the formation of side products.[4]
-
Order of Addition: Add the bromoacetyl bromide dropwise to the solution of 4-(sec-butoxy)phenylamine. This maintains a low instantaneous concentration of the acylating agent, disfavoring di-acylation.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This allows you to determine the optimal reaction time and quench the reaction once the starting aniline has been consumed, preventing the formation of further byproducts.[1]
Q5: What are the most effective methods for purifying the crude 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide?
-
Recrystallization: This is the most common and often highly effective method for purifying the final product.[1] The choice of solvent is critical. Common solvent systems for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[1][5] The goal is to find a solvent (or solvent pair) in which the desired product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails to remove impurities, or if the product is an oil, silica gel column chromatography is a reliable alternative.[1] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) will typically allow for the separation of the desired product from less polar starting materials and more polar byproducts.
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic route and the potential pathways leading to common impurities.
Sources
purification of crude 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide by recrystallization
Case ID: REC-5592-BR Status: Active Topic: Recrystallization & Purification Protocols Safety Classification: HIGH (Potent Alkylating Agent / Lachrymator)
Executive Summary & Safety Warning
User: "I need to purify crude 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide. The crude solid is beige/brown, and I need high purity (>98%) for a subsequent SN2 coupling reaction."
Scientist Response:
This compound is a sensitive
-
Thermal Instability: The C-Br bond is labile; prolonged heating in protic solvents can lead to solvolysis (hydrolysis to the alcohol).
-
Lipophilicity: The sec-butoxy tail increases solubility in non-polar solvents compared to simple acetamides, making standard water-precipitation methods risky (oiling out).
CRITICAL SAFETY NOTICE:
-
Alkylating Hazard: This compound is a potent electrophile. It can alkylate DNA and proteins. Double-glove (Nitrile/Laminate) and work strictly in a fume hood.
-
Lachrymator:
-Haloacetamides often irritate mucous membranes.
Solvent Selection Strategy
The choice of solvent is the single most critical variable. Based on the polarity of the amide and the lipophilicity of the sec-butoxy group, we recommend the following systems:
| Solvent System | Suitability | Pros | Cons |
| 2-Propanol (IPA) | Primary Recommendation | Excellent balance of polarity; reduces risk of "oiling out" compared to aqueous mixtures. | Yield may be slightly lower if not cooled to 0°C. |
| Ethanol (95%) | Alternative | High solubility at boiling; standard industry solvent. | Higher risk of solvolysis (ethanolysis) if heated too long. |
| Toluene | Specific Impurities | Good for removing polar impurities (salts, inorganic acids). | Product may be too soluble; requires Heptane as an anti-solvent. |
| Ethanol/Water (4:1) | Use with Caution | High recovery yield. | High risk of oiling out (LLPS) if cooling is too rapid. |
Standard Operating Procedure (The "Golden Path")
This protocol is designed to minimize thermal exposure while maximizing impurity rejection.
Materials
-
Crude 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
-
Solvent: 2-Propanol (IPA) [Reagent Grade]
-
Activated Carbon (e.g., Darco G-60) – Optional for colored impurities
Step-by-Step Protocol
-
Dissolution (The "Minimum Hot" Rule):
-
Place crude solid in an Erlenmeyer flask.
-
Add IPA (approx. 3–5 mL per gram of solid).
-
Heat to 65–70°C (do not vigorously boil). Swirl constantly.
-
Note: If solid remains, add IPA in 0.5 mL increments until dissolved.
-
-
Impurity Scavenging (Optional):
-
If the solution is dark brown/red (oxidized aniline impurities), remove from heat.
-
Add Activated Carbon (1–2% w/w). Caution: Add slowly to prevent boil-over.
-
Stir for 5 minutes at 60°C.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-warmed glass frit or Celite pad to remove carbon/insolubles.
-
Critical: Keep the receiving flask warm to prevent premature crystallization.
-
-
Controlled Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 30–45 mins).
-
Troubleshooting: If oil droplets appear, scratch the glass immediately or add a seed crystal.
-
Once at room temperature, transfer to an ice bath (0–4°C) for 30 minutes.
-
-
Isolation:
Troubleshooting Logic (Decision Tree)
Use this workflow to diagnose issues during the crystallization process.
Figure 1: Decision matrix for troubleshooting phase separation and impurity issues during recrystallization.
Frequently Asked Questions (FAQs)
Q1: My product is coming out as a beige oil instead of crystals. Why? A: This is "oiling out," common with amides containing lipophilic chains (like the sec-butoxy group). It happens when the solution temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization boundary.
-
Fix: Re-heat the mixture until clear. Add a small amount of extra solvent (IPA) to dilute it, or add a "seed crystal" of pure material at the cloud point to provide a nucleation surface.
Q2: The crystals are turning pink after drying. Is this normal? A: No. Pink or brown discoloration usually indicates the presence of oxidized 4-(sec-butoxy)aniline (the starting material).
-
Fix: If the color persists after recrystallization, your starting material may have been too impure. You can try an acidic wash : Dissolve the crude in ethyl acetate and wash with 1M HCl (to remove unreacted aniline) before attempting recrystallization.
Q3: Can I use water as a co-solvent to increase yield?
A: Proceed with extreme caution. While adding water (anti-solvent) to an ethanol solution forces precipitation, the
-
Guideline: If you must use water, add it only after the solution has cooled to room temperature, and do not store the wet product for long periods.
Q4: What is the shelf-life of the purified compound?
A:
References
-
BenchChem. (2025).[3][4][5] Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Retrieved from
-
Organic Syntheses. (1930). p-Bromophenacyl Bromide.[6] Org. Synth. 10, 12. Retrieved from
-
National Institutes of Health (NIH). (2007). Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromo-N,N-diethylacetamide. Retrieved from
Sources
Technical Support Center: Troubleshooting Side Reactions in the Bromination of N-[4-(sec-butoxy)phenyl]acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of brominated N-[4-(sec-butoxy)phenyl]acetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on this highly activated molecule. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions, optimize your reaction conditions, and ensure the integrity of your synthesis.
Section 1: Core Principles & Reaction Pathways
The bromination of N-[4-(sec-butoxy)phenyl]acetamide is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The aromatic ring is rendered highly nucleophilic by the presence of two electron-donating groups (EDGs): the moderately activating acetamido group (-NHCOCH₃) and the strongly activating sec-butoxy group (-O-sec-Bu). Both are ortho, para-directors.[3][4] Since they are para to each other, they activate the same positions on the ring (C2, C3, C5, C6).
The sec-butoxy group is the more powerful activating group, meaning it exerts dominant control over the position of substitution.[3] Therefore, electrophilic attack is most likely to occur at the positions ortho to the alkoxy group (C3 and C5). Due to the significant steric hindrance imposed by the adjacent sec-butoxy group, the primary kinetic product is N-[3-bromo-4-(sec-butoxy)phenyl]acetamide.
Caption: Desired reaction pathway for monobromination.
However, the high electron density of the ring makes it susceptible to several competing and often problematic side reactions. Understanding these pathways is the key to effective troubleshooting.
Caption: Competing side reaction pathways during bromination.
Section 2: Frequently Asked Questions (FAQs)
Q1: My TLC plate shows multiple new spots after the reaction. What are the likely side products?
A1: Given the highly activated nature of the substrate, the most common side products are:
-
Dibrominated Species: The initial monobrominated product is still activated enough to react again, leading to N-[3,5-dibromo-4-(sec-butoxy)phenyl]acetamide. This will appear as a less polar spot on your TLC plate compared to the monobromo product.
-
Isomeric Products: While sterically disfavored, a small amount of the ortho-isomer (N-[2-bromo-4-(sec-butoxy)phenyl]acetamide) may form, particularly at elevated temperatures.[5]
-
Hydrolyzed & Brominated Products: If acidic and aqueous conditions are present, the acetamide can hydrolyze to 4-(sec-butoxy)aniline. This amine is exceptionally reactive and will instantly undergo polybromination (often tribromination), resulting in highly polar, often baseline, spots or insoluble precipitates.[6][7]
Q2: The reaction mixture turned dark brown or black and formed a precipitate. What happened?
A2: This is a classic sign of substrate decomposition and/or uncontrolled polybromination. The primary cause is often the hydrolysis of the acetamide group to an aniline.[8] Aniline rings are far more activated than acetanilide rings and react violently with bromine to form multiple products and polymeric tars.[7] This is especially common when using bromine in acetic acid, as the HBr byproduct creates the acidic conditions necessary for hydrolysis.[9]
Q3: Why is my yield of the desired monobromo product consistently low?
A3: Low yields typically stem from one or more side reactions consuming the starting material or product. The main culprits are:
-
Over-bromination: Using even a slight excess of the brominating agent can push the reaction toward the dibromo product.
-
Hydrolysis Pathway: As discussed, the hydrolysis pathway can consume a significant portion of your starting material, converting it into intractable tars.
-
Difficult Purification: If side products are not effectively removed, they will contaminate your final product, reducing the isolated yield of pure material. Recrystallization is often necessary to separate the desired monobromo product from over-brominated impurities.[10]
Q4: How do I choose the right brominating agent? Br₂ in Acetic Acid vs. N-Bromosuccinimide (NBS)?
A4: The choice of reagent is critical for controlling selectivity.
-
Bromine (Br₂) in Acetic Acid: This is a potent and inexpensive system. However, it is aggressive and generates HBr as a byproduct, which can catalyze both hydrolysis and over-bromination. It is often too reactive for highly activated substrates like this one.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[11] It does not produce a strong acid byproduct, significantly reducing the risk of amide hydrolysis. Reactions with NBS in solvents like acetonitrile (MeCN) or dimethylformamide (DMF) often provide much cleaner conversions to the monobromo product. For this specific substrate, NBS is the highly recommended choice. [5]
Section 3: Detailed Troubleshooting Guide
Issue 1: Over-bromination (Di- and Tri-brominated Products Detected)
-
Probable Causes:
-
Excess Brominating Agent: Using more than 1.0 equivalent of the brominating agent.
-
High Reactivity: The electron-rich nature of the ring makes it susceptible to further substitution. The first bromine atom added is only mildly deactivating.[12]
-
High Reaction Temperature: Increased temperature provides the activation energy for the second, less favorable bromination step.
-
-
Solutions & Scientific Rationale:
-
Strict Stoichiometric Control: Carefully weigh your brominating agent and use 0.95–1.0 equivalents relative to the limiting reagent.
-
Slow Addition at Low Temperature: Dissolve the starting material and cool the solution to 0 °C or below before slowly adding the brominating agent solution dropwise. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.[12]
-
Use a Milder Reagent: As noted in the FAQ, switch from Br₂/AcOH to NBS in DMF or MeCN. This provides a slower, more controlled release of electrophilic bromine.[5][11]
-
Issue 2: Formation of Highly Polar, Insoluble Byproducts (Amide Hydrolysis)
-
Probable Causes:
-
Presence of Acid and Water: Using reagents that generate acid (like Br₂) in non-anhydrous solvents.
-
Reaction Workup: Quenching the reaction with aqueous solutions before the brominating agent is fully consumed.
-
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Avoid Protic Acids: Use NBS instead of Br₂/AcOH. If you must use the latter, consider adding a mild, non-nucleophilic base like sodium acetate to the reaction mixture to act as an HBr scavenger.
-
Controlled Quench: Before adding water or aqueous base during workup, ensure the reaction is complete (monitored by TLC) and consider adding a quenching agent like sodium thiosulfate to destroy any excess bromine.
-
Issue 3: Side-Chain Bromination on the sec-butoxy Group
-
Probable Cause:
-
Radical Reaction Conditions: This side reaction occurs if the mechanism shifts from an ionic (EAS) pathway to a free-radical pathway. This is most common when using NBS in non-polar solvents (like CCl₄) in the presence of UV light or a radical initiator (like AIBN or benzoyl peroxide).[11]
-
-
Solutions & Scientific Rationale:
-
Promote the Ionic Pathway: Use a polar solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or acetic acid. These solvents stabilize the ionic intermediates of the EAS mechanism.
-
Exclude Radical Initiators: Run the reaction in the dark by wrapping the flask in aluminum foil. Do not add any radical initiators.
-
Section 4: Recommended Experimental Protocols
Protocol 4.1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is optimized to minimize over-bromination and hydrolysis.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-[4-(sec-butoxy)phenyl]acetamide (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 0.2 M concentration). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 15-30 minutes using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane). The product spot should appear below the starting material spot.
-
Workup: Once the starting material is consumed (typically 1-3 hours), pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Isolation: Stir the aqueous slurry for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold hexane to aid in drying.
-
Purification: The crude solid can now be purified by recrystallization as described below.
Protocol 4.2: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.[10][13]
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Crystallization: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
Section 5: Data Summary
The following table summarizes the expected outcomes based on the choice of reaction conditions, providing a quick reference for experimental design.
| Brominating Agent | Solvent | Temperature | Expected Major Product | Common Side Products | Recommendation |
| NBS | DMF / MeCN | 0 °C | Monobromo (High Yield) | Minor Dibromo | Highly Recommended |
| Br₂ | Acetic Acid | 0–25 °C | Monobromo (Moderate Yield) | Dibromo, Hydrolysis/Tar | Not Recommended |
| NBS | CCl₄ / Light | 80 °C | Side-chain bromination | Aromatic bromination | Avoid for this target |
References
-
Study.com. (n.d.). Bromination of Acetanilide | Mechanism & Steps. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). A Study on Electrophilic Aromatic Substitution of Acetanilide. Retrieved from [Link]
-
askIITians. (2025, August 1). Acetanilide when treated with bromine in acetic acid mainly gives o-B. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]
-
Vedantu. (n.d.). Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE. Retrieved from [Link]
-
Filo. (2024, September 30). In the following reactions [NCERT Pg. 394] Acetanilide. Retrieved from [Link]
-
Scribd. (n.d.). Exp.06: preparation of p-bromo acetanilide. Retrieved from [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]
-
ResearchGate. (2014, April 15). Can anyone help with the bromination of acetanilide by sodium bromate/ HBr in acetic acid method?. Retrieved from [Link]
-
Academia.edu. (n.d.). A New Regioselective Bromination of Activated Aromatic Rings. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
University of Babylon. (n.d.). Electrophilic Aromatic Substitution (EAS)SEAr. Retrieved from [Link]
-
Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]
-
Chemistry Steps. (2025, December 12). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
Wiley Online Library. (n.d.). On the N‐Arylation of Acetamide Using 2‐, 3‐ and 1'‐Substituted Iodoferrocenes. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
Chemia. (2022, August 16). A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10). Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021, February 23). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved from [Link]
-
ScienceDirect. (2019, October 2). Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation. Retrieved from [Link]
-
Reddit. (2020, April 20). BROMINATION OF ACETOPHENONE. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
-
ChemRxiv. (2020, September 18). On the N-Arylation of Acetamide Using 2-, 3- and 1'-Substituted Iodoferrocenes. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Electrophilic Aromatic Substitution | OpenOChem Learn [learn.openochem.org]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. jcbsc.org [jcbsc.org]
Technical Support Center: Troubleshooting Low Yield of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Welcome to the technical support center for the synthesis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. Here, we address common challenges, particularly low product yield, through a structured troubleshooting guide and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide unexpectedly low?
Low yield is the most common issue, and it can stem from several factors throughout the experimental process. A systematic approach is crucial for diagnosis.
Potential Cause 1: Poor Quality or Degradation of Starting Materials
The success of this synthesis is highly dependent on the integrity of your reactants, especially the bromoacetylating agent.
-
4-(sec-butoxy)aniline: While relatively stable, aniline derivatives can oxidize over time, especially if exposed to air and light, leading to discoloration and the presence of impurities that can interfere with the reaction.[1]
-
Bromoacetyl Bromide: This is the most likely culprit. It is an extremely reactive and moisture-sensitive compound.[2] Exposure to atmospheric moisture will cause it to hydrolyze into bromoacetic acid and hydrogen bromide (HBr).[3] This hydrolyzed byproduct will not participate in the desired acylation, thus reducing the amount of active reagent and lowering the yield.
Suggested Solutions:
-
Ensure your 4-(sec-butoxy)aniline is of high purity and appears as a clean, light-colored liquid or solid. If it is dark or discolored, consider purification by distillation or chromatography before use.
-
Use a fresh bottle of bromoacetyl bromide or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) and kept refrigerated.[4][5]
-
Handle bromoacetyl bromide in a fume hood using dry syringes and glassware to prevent moisture contamination.[3]
Potential Cause 2: Incomplete or Stalled Reaction
If the starting materials are of good quality, the reaction conditions may be suboptimal.
-
Inactivation of Nucleophile: The reaction produces HBr as a byproduct. This strong acid will protonate the nitrogen atom of the starting 4-(sec-butoxy)aniline. The resulting ammonium salt is no longer nucleophilic and cannot react with the bromoacetyl bromide, effectively stopping the reaction.
-
Suboptimal Temperature: While the reaction is exothermic and requires initial cooling to control its rate, maintaining too low a temperature for an extended period can slow the reaction to a crawl, leading to incomplete conversion.
Suggested Solutions:
-
Add a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, into the reaction mixture (at least 1.1 equivalents). The base will scavenge the HBr byproduct, preventing the protonation of the aniline starting material.[6]
-
Optimize Temperature Profile: Start the reaction at a low temperature (0-5 °C) during the dropwise addition of bromoacetyl bromide. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.[1][6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline.[7] If the reaction has stalled with significant starting material remaining, the issue likely lies with reagent quality or HBr neutralization.
Potential Cause 3: Product Loss During Workup and Purification
The desired product may be forming in high yield, but is being lost during the subsequent isolation steps.
-
Extraction Issues: Incorrect pH during aqueous extraction can lead to the product partitioning into the wrong layer. While the amide is generally neutral, extreme pH values can cause hydrolysis.
-
Improper Recrystallization: Choosing an inappropriate solvent can result in either the product remaining fully dissolved (no crystals) or precipitating out along with impurities. Oiling out is also a common issue.[1]
Suggested Solutions:
-
During the workup, use a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Perform a systematic solvent screen for recrystallization. Common solvents for similar acetanilides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6]
-
If the product oils out, try re-dissolving in a minimal amount of hot solvent and cooling very slowly, perhaps with scratching the flask or adding a seed crystal to induce proper crystallization.[7]
Q2: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
Answer: Discoloration is typically caused by the oxidation of the aniline starting material or the presence of bromine-related impurities.[1]
Suggested Solutions:
-
Use High-Purity Reagents: Start with colorless or very pale yellow 4-(sec-butoxy)aniline.
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent air oxidation.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.
-
Sulfite Wash: During the workup, washing the organic layer with a dilute solution of sodium bisulfite can help remove colored bromine impurities.[8]
Q3: The reaction seems to have worked, but the product is an oil and won't crystallize. What should I do?
Answer: The failure to crystallize is often due to residual solvent or the presence of impurities that disrupt the crystal lattice formation.[1]
Suggested Solutions:
-
Remove Volatile Impurities: Dry the oily product under a high vacuum for several hours to remove any residual solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal (a "seed") to the oil.[7]
-
Solvent Trituration: Add a poor solvent in which your product is insoluble (like hexanes) to the oil and stir vigorously. This can sometimes wash away impurities and force the product to solidify.
-
-
Purify by Chromatography: If recrystallization and trituration fail, column chromatography is a reliable method to obtain pure product, which should then crystallize more readily.
Visualizing the Process
Reaction and Side-Reaction Pathway
The following diagram illustrates the desired synthetic route and the key side reactions that can lead to low yield.
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis? A: The three most critical parameters are:
-
Moisture Exclusion: Due to the high reactivity of bromoacetyl bromide with water, ensuring all glassware is oven-dried and all reagents are anhydrous is paramount.[2][9]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of bromoacetyl bromide to ensure full consumption of the aniline. A large excess can lead to side reactions.
-
Acid Scavenging: The use of a non-nucleophilic base is highly recommended to prevent the self-quenching of the reaction by the HBr byproduct.
Q2: Why is it necessary to run the reaction at a low temperature initially? A: The N-acylation of anilines with reactive acyl halides is typically a highly exothermic reaction.[8] Starting at a low temperature (0-5 °C) and adding the bromoacetyl bromide dropwise allows for safe control of the reaction rate and dissipation of the heat generated, preventing potential side reactions.
Q3: Do I need to use a base in this reaction? If so, which one is recommended? A: Yes, using a base is strongly recommended for achieving a high yield. The base neutralizes the HBr formed. Without it, the reaction will likely stall after about 50% conversion. Tertiary amines like triethylamine (Et₃N) or pyridine are excellent choices as they are non-nucleophilic and will not compete with the aniline in reacting with the bromoacetyl bromide.[6]
Q4: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting aniline will be a single spot. As the reaction progresses, a new, typically less polar (higher Rf) spot corresponding to the product amide will appear, and the starting material spot will diminish. The reaction is considered complete when the aniline spot is no longer visible.[1]
Q5: What are the primary safety concerns when working with bromoacetyl bromide? A: Bromoacetyl bromide is a highly corrosive and lachrymatory (tear-inducing) substance.[4] It causes severe chemical burns upon contact with skin and eyes. It also reacts violently with water.[2][4] Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves. Have a quenching agent (like a sodium bicarbonate solution) ready.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
This protocol is a representative method and may require optimization.
Materials:
-
4-(sec-butoxy)aniline (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-(sec-butoxy)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution over 15-20 minutes while stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 70% Hexane / 30% Ethyl Acetate).
-
On a silica TLC plate, spot the starting aniline (co-spot), and a sample from the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm). The product, 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide, should appear as a new spot with a higher Rf than the starting 4-(sec-butoxy)aniline.
Data Summary Tables
Table 1: Critical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic, inert, and effectively dissolves starting materials. |
| Temperature | 0 °C for addition, then warm to RT | Controls initial exotherm, then allows reaction to complete.[1][6] |
| Base | Triethylamine or Pyridine (1.1-1.2 eq) | Neutralizes HBr byproduct to prevent aniline protonation.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and oxidation.[1] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Hydrolyzed bromoacetyl bromide | Use a fresh, properly stored bottle under inert gas.[6] |
| Incomplete reaction (no base used) | Add 1.1-1.2 equivalents of a non-nucleophilic base like Et₃N. | |
| Discoloration | Oxidation of aniline starting material | Use high-purity aniline; run under an inert atmosphere.[1] |
| Fails to Crystallize | Presence of impurities or residual solvent | Purify by column chromatography; dry under high vacuum.[1] |
References
-
Crystle Chemipharma. (n.d.). 2 Bromo Acetyl Bromide. Retrieved from [Link]
-
ChemBK. (2025). Bromoacetyl bromide. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Scribd. (n.d.). P Bromoaniline From Aniline Protocol. Retrieved from [Link]
-
Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
-
PubChem. (n.d.). 4-(sec-butoxy)aniline. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Butoxyaniline 98.0%(GC). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. crystlechemipharma.com [crystlechemipharma.com]
- 4. Bromoacetyl bromide(598-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ブロモアセチルブロミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
challenges in the characterization of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Technical Support Center: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Welcome to the Advanced Characterization Support Hub
Product Code: B-SEC-AMIDE-001
Chemical Name: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Molecular Formula:
Status: Senior Application Scientist (Online) System Message: This guide addresses the three most common support tickets: Stability/Degradation, NMR Interpretation anomalies, and Chiral Purity determination.
Module 1: Stability & Sample Preparation
The "Reactive Warhead" Challenge
Context: The
Troubleshooting Guide: Unexpected Degradation
| Symptom | Probable Cause | Technical Insight | Corrective Action |
| NMR: New peaks appearing at | Solvolysis | The C-Br bond is susceptible to nucleophilic attack by protic solvents (MeOH, | Do NOT use |
| LC-MS: Mass shift of [M+14] or [M-Br+OH]. | Methylation / Hydrolysis | Methanol can displace Bromine (Metholysis) or water can hydrolyze it to the alcohol. | Switch mobile phase B to Acetonitrile (ACN). Avoid MeOH in sample diluent. |
| Appearance: White solid turning yellow/brown. | Photolysis / Oxidation | Aryl amines (if hydrolysis occurs) oxidize rapidly; C-Br bonds are light-sensitive. | Store at -20°C under Argon. Wrap vials in aluminum foil. |
Workflow: Stability Logic
Caption: Decision tree for solvent selection to prevent artifactual degradation of the
Module 2: Structural Confirmation (NMR & MS)
The "Connectivity" Challenge
Context: Users often report "impurities" in the aliphatic region of the
Critical Insight: The Diastereotopic Effect
The sec-butoxy group contains a chiral center at the methine carbon (
Because of the adjacent chiral center, the two protons on the methylene group (
-
Observation: They will not appear as a simple quartet.
-
Reality: They appear as two distinct complex multiplets (doublet of quartets or similar) with different chemical shifts.
Representative Data Table ( , 400 MHz)
| Position | Proton Type | Multiplicity | Diagnostic Note | |
| Amide NH | ~8.10 | Broad Singlet | Exchangeable with | |
| Aromatic | 7.45 (d), 6.88 (d) | Doublets | Typical para-substituted benzene pattern. | |
| 4.01 | Singlet | Sharp singlet. If split/broad, suspect hydrolysis. | ||
| Chiral Methine | 4.30 | Multiplet | The chiral center. | |
| Methylene | 1.75 & 1.60 | Multiplets | Diastereotopic protons. Often mistaken for impurities. | |
| Methyls | 1.30 (d), 0.98 (t) | Doublet / Triplet | Distinct methyls (one on chiral center, one terminal). |
Mass Spectrometry Validation
-
Isotopic Pattern: Look for the 1:1 doublet at m/z 285 and 287 (
and ). This confirms the presence of one Bromine atom.[2] -
Common Fragment: Loss of the bromoacetyl group often yields the [4-(sec-butoxy)aniline] ion.
Module 3: Stereochemical Analysis
The "Chiral" Challenge
Context: The molecule possesses one stereocenter. Unless synthesized from enantiopure 2-butanol, the product is a racemate (50:50 mixture of
Protocol: Chiral Method Development
Objective: Separate enantiomers to determine Enantiomeric Excess (ee).
-
Column Selection:
-
Primary: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).
-
Secondary: Cellulose derivatives (e.g., Chiralcel OD).
-
-
Mobile Phase:
-
Mode: Normal Phase (Hexane/IPA) is preferred for solubility and separation.
-
Ratio: Start with Hexane:Isopropanol (90:10).
-
-
Detection: UV at 254 nm (Phenyl ring absorption).
Chiral Separation Workflow
Caption: Selection logic for distinguishing enantiomers versus simple purity profiling.
Frequently Asked Questions (FAQ)
Q1: Why does my LC-MS show a peak at M+14 relative to the product? A: You are likely using Methanol in your mobile phase. The M+14 peak corresponds to the methyl ether derivative formed by the displacement of the bromine atom by methanol (Metholysis).
-
Fix: Switch to Acetonitrile/Water with 0.1% Formic Acid.
Q2: The integration of the aliphatic region in NMR is correct (total 8H), but the splitting is "messy." Is my sample impure? A: Likely not. As detailed in Module 2, the methylene protons of the sec-butyl group are diastereotopic. They couple to each other (geminal coupling) and to the adjacent methyl/methine protons (vicinal coupling), creating complex multiplets. This is an intrinsic property of the chiral architecture, not an impurity.
Q3: Can I use this molecule for "Click Chemistry"? A: No. This is an alkylating agent (electrophile), not an alkyne or azide. It reacts specifically with nucleophiles (Thiols > Amines > Hydroxyls). It is commonly used to derivatize Cysteine residues.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on Diastereotopic protons and NMR splitting).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Daicel Corporation. (2023). Instruction Manual for Chiral Technologies: Polysaccharide Columns. (Standard protocols for Amylose/Cellulose chiral separation).
-
Santa Cruz Biotechnology. (n.d.). 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide Product Data Sheet. (Commercial availability and basic properties).
Sources
avoiding over-bromination in acetamide synthesis
The following guide is structured as a , designed to troubleshoot and optimize bromination workflows for acetamide derivatives.
Current Status: Operational | Tier: Senior Application Support Topic: Avoiding Over-Bromination in Acetamide Synthesis
Welcome. You are likely here because your LC-MS shows a persistent M+2/M+4 pattern indicating di- or tri-brominated impurities, or your regio-selectivity is failing.
In acetamide chemistry, "over-bromination" manifests in two distinct mechanistic scenarios. Please select the Module below that matches your substrate:
-
Module A: Ring Bromination (N-Aryl Acetamides/Acetanilides)
-
Goal: Selective Electrophilic Aromatic Substitution (EAS) at the para-position.
-
Failure Mode: Formation of 2,4-dibromo species.
-
-
Module B:
-Bromination (Aliphatic Acetamides)
Module A: Ring Bromination (N-Aryl Acetamides)
The Challenge: The acetamido group (
The "Stoichiometric Drip" Protocol
To ensure mono-substitution, you must control the concentration of active electrophile relative to the substrate.
The Fix: Switch to N-Bromosuccinimide (NBS) in Polar Aprotic Solvents.
Unlike elemental bromine, NBS provides a low, steady-state concentration of
Recommended Workflow:
-
Solvent: Acetonitrile (MeCN) or DMF. Why? These solvents stabilize the charged transition state but do not promote the radical mechanisms often seen in non-polar solvents (
). -
Temperature:
to . Lower temperatures increase the viscosity and slow diffusion, but more importantly, they discriminate between the activation energy of the first and second bromination events. -
Catalyst: No strong Lewis acid. If the reaction is sluggish, use Ammonium Acetate (
, 10 mol%) as a mild proton shuttle rather than iron or aluminum salts, which are too aggressive.
Mechanism & Causality Diagram
The following diagram illustrates why the Acetamido group protects against the "runaway" reaction seen with anilines, and where the process fails.
Figure 1: The Acetylation "Brake". Converting free aniline to acetanilide reduces ring electron density, widening the kinetic window between mono- and di-bromination.
Module B: -Bromination (Synthesis of 2-Bromoacetamides)
The Challenge: The "Auto-Acceleration" Trap.
In
The "Indirect Route" (Gold Standard)
If you are synthesizing 2-bromoacetamide from scratch, do not brominate acetamide directly. The yield will be poor due to N-bromination (Hofmann degradation precursor) and gem-dibromination.
Protocol:
-
Precursor: Start with Acetyl Chloride or Acetic Acid .[2]
-
Bromination: Perform the Hell-Volhard-Zelinsky (HVZ) reaction on the acid/chloride before forming the amide.
-
Amidation: React the resulting Bromoacetyl Bromide with Ammonia/Amine at low temperature.
Direct Functionalization (If Scaffold is Fixed)
If you must brominate a complex acetamide scaffold:
-
Reagent: Phenyltrimethylammonium Tribromide (PTAB) .
-
Why? It is a solid source of bromine that releases
only upon equilibrium, preventing the high concentrations that drive the second addition. -
Solvent: THF at
.
Comparison of Methods
| Variable | Direct Bromination ( | NBS Radical Bromination | Indirect Route (Acyl Halide) |
| Active Species | Bromoacetyl Bromide | ||
| Selectivity | Poor (Mono/Di mix) | Moderate (Solvent dependent) | High (Stepwise control) |
| Side Reactions | N-Bromination (Hofmann) | Benzylic bromination (if aryl) | Hydrolysis (if wet) |
| Recommendation | ❌ Avoid | ⚠️ Use with caution | ✅ Preferred |
Troubleshooting & FAQs
Q1: I have 15% dibromo-impurity in my acetanilide synthesis. How do I purify it?
A: Do not use column chromatography immediately; acetamides often streak. The Fix: Use Fractional Recrystallization .
-
Mono-bromoacetanilides are significantly less soluble in Ethanol/Water (95:5) mixtures than the di-bromo species.
-
Dissolve crude mixture in boiling ethanol. Add water until turbid. Cool slowly to room temperature. The mono-para product crystallizes first. The di-bromo impurity remains in the mother liquor.
Q2: My reaction turns dark red immediately. Is this normal?
A: No. This indicates a high concentration of free bromine (
-
Verify your NBS quality. Old NBS turns yellow/orange and contains free
and HBr. Recrystallize NBS from hot water before use. -
Add a scavenger: Cyclohexene (0.1 eq) can be added to scavenge free
spikes, though this is a "band-aid" solution.
Q3: I am seeing N-bromination (on the nitrogen) instead of the carbon.
A: This is the Hofmann Rearrangement precursor. It happens under basic conditions. The Fix: Ensure your reaction is Acidic to Neutral .
-
If using NBS, adding a catalytic amount of p-Toluenesulfonic acid (PTSA) ensures the reaction proceeds via the activated carbonyl/enol mechanism (for
-bromo) or EAS (for ring) rather than N-attack.
Visualizing the Decision Tree
Figure 2: Troubleshooting Logic Flow for Bromination Issues.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Gopalakrishnan, M., et al. (1997). "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of Chemical Research. Link
-
Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide and an N-Halo Compound." Green Chemistry. (Discussion of controlling Br2 concentration). Link
-
BenchChem. (2025).[2] "2-Bromoacetamide synthesis and purification methods." (Protocols for Bromoacetyl bromide route). Link
-
Venkateswarlu, K., et al. (2008).[4] "Simple Catalyst-Free Regio- and Chemoselective Monobromination of Aromatics Using NBS in Polyethylene Glycol." Synthetic Communications. Link
Sources
Validation & Comparative
Strategic Validation of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide: SC-XRD vs. Spectroscopic Standards
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is a critical electrophilic intermediate used in the synthesis of complex pharmaceuticals, particularly antifungal azoles and local anesthetics. Its structure features three distinct functional domains: a reactive
While standard spectroscopic methods (NMR, MS) are sufficient for routine identity confirmation, they fail to address the solid-state anomalies common to this class of molecules—specifically, polymorphism and conformational locking of the flexible sec-butoxy chain.
This guide provides a comparative analysis of Single Crystal X-Ray Diffraction (SC-XRD) against traditional validation methods, detailing a self-validating protocol for establishing the absolute structure of this compound.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
For researchers in drug development, choosing the right validation method is a trade-off between speed, cost, and structural certainty. The table below objectively compares SC-XRD performance against standard alternatives for this specific acetanilide derivative.
Table 1: Structural Validation Performance Matrix
| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | HR-MS (Mass Spec) | Powder XRD (PXRD) |
| Primary Output | 3D Atomic Coordinates & Packing | Connectivity & Chemical Environment | Elemental Composition | Bulk Phase Fingerprint |
| Stereochemistry | Absolute Configuration (if chiral) | Relative (requires chiral shift reagents) | None | None |
| Conformation | Precise Torsion Angles (Solid State) | Time-Averaged (Solution State) | None | Unit Cell Dimensions only |
| Polymorph ID | Definitive (Space Group determination) | Blind (unless solid-state NMR used) | Blind | Good (requires reference) |
| Sample Req. | Single Crystal ( | |||
| Blind Spot | Requires high-quality crystal growth | Cannot distinguish mirror images (enantiomers) easily | Isomers (Regio/Stereo) often indistinguishable | Cannot solve ab initio structure easily |
Expert Insight: The "Sec-Butoxy" Challenge
The sec-butoxy group introduces a chiral center (R/S at the C2 position of the butyl chain).
-
NMR Limitation: In a standard achiral solvent (
), the R and S enantiomers appear identical. -
SC-XRD Advantage: Because Bromine (Br, Z=35) is a heavy atom, it acts as a strong anomalous scatterer. This allows for precise determination of absolute configuration (Flack parameter) if the crystal is enantiopure, or confirmation of a centrosymmetric space group (e.g.,
) if the material is racemic.
Experimental Protocol: Crystallization & Data Collection
To validate the structure, one must transition from the amorphous bulk powder to a diffraction-quality crystal. The following protocol is designed to handle the competing solubilities of the polar amide and the lipophilic alkoxy chain.
Phase 1: Crystal Growth (The "Anti-Solvent" Diffusion Method)
Direct evaporation often yields oils due to the flexible sec-butoxy chain. Vapor diffusion is recommended.
-
Dissolution: Dissolve 20 mg of the compound in a minimum amount (approx. 1.5 mL) of Tetrahydrofuran (THF) or Acetone . These polar aprotic solvents dissolve the amide backbone effectively.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a narrow glass vial (inner vial). Reasoning: Dust particles induce nucleation too early, causing micro-crystallinity. -
Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane or Pentane (the anti-solvent). Cap the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Mechanism:[1] Hexane vapor slowly diffuses into the THF, gradually increasing the polarity of the solution and forcing the hydrophobic sec-butoxy tail to organize, driving crystallization.
-
-
Harvest: After 48–72 hours, look for colorless block-like or prismatic crystals.
Phase 2: SC-XRD Data Collection[7]
-
Mounting: Select a crystal with dimensions
mm. Mount on a glass fiber or MiTeGen loop using perfluoropolyether oil. -
Temperature: Collect data at 100 K (Cryostream).
-
Why: Cooling freezes the thermal vibration of the flexible sec-butoxy tail, preventing "smearing" of the electron density map which can be mistaken for disorder.
-
-
Source: Mo-K
( Å) is preferred over Cu-K for this molecule.-
Reasoning: The Bromine atom has a high absorption coefficient. Mo radiation minimizes absorption errors compared to Cu, ensuring accurate bond lengths.
-
Structural Validation Logic (The "Why")
The following diagram illustrates the decision logic for validating this specific structure, highlighting where SC-XRD provides unique value.
Caption: Validation workflow comparing the limitations of solution-state NMR against the definitive structural data provided by SC-XRD.
Expected Crystallographic Results
Based on analogous halogenated acetanilides (see Gowda et al.), the validation of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide should yield the following parameters. These serve as your "Pass/Fail" criteria during refinement.
A. Crystal System & Space Group[10]
-
Expected System: Monoclinic.
-
Space Group:
(if racemic) or (if enantiopure). -
Unit Cell: Expect
(4 molecules per unit cell).
B. Key Geometrical Parameters
| Parameter | Expected Value | Structural Significance |
| C=O Bond Length | 1.22 – 1.24 Å | Confirms double bond character of the amide carbonyl. |
| C–N Bond Length | 1.33 – 1.36 Å | Indicates partial double bond character (resonance), enforcing planarity of the amide. |
| C–Br Bond Length | 1.90 – 1.94 Å | Validates the integrity of the |
| Torsion Angle | The amide group is typically twisted slightly out of the phenyl plane due to steric hindrance. |
C. Supramolecular Architecture
The crystal lattice is stabilized by a classic N-H...O hydrogen bond chain .[2][3][4]
-
Donor: Amide Nitrogen (N-H).
-
Acceptor: Carbonyl Oxygen (C=O) of a neighboring molecule.
-
Pattern: This forms infinite 1D chains running parallel to the crystallographic b-axis. The lipophilic sec-butoxy groups will likely stack in alternating layers, creating hydrophobic channels that separate the polar amide chains.
References
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009).[2] 2-Bromo-N-(4-bromophenyl)acetamide.[2][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
-
Source:[Link]
- Relevance: Provides the foundational crystallographic parameters for the 2-bromo-N-phenylacetamide core.
-
-
Creative Biostructure. (2024). Single-Crystal XRD vs.
-
Source:[Link]
- Relevance: Authoritative comparison of XRD techniques for pharmaceutical valid
-
- Santa Cruz Biotechnology. (2024). 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide Product Data. Relevance: Confirms commercial availability and basic chemical properties (MW 286.17).
-
BenchChem. (2025).[7] Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide: Technical Support Guide.
- Relevance: Validates the synthetic pathway (bromoacetyl bromide acyl
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.amanote.com [research.amanote.com]
- 6. 2-bromo-N-(4-bromo-3-methylphenyl)acetamide - C9H9Br2NO | CSSB00000190480 [chem-space.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
biological efficacy of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide vs. similar compounds
[1]
Executive Summary & Compound Profile
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide (hereafter referred to as Br-SBPA ) is a reactive alpha-haloacetamide designed for the covalent modification of nucleophilic cysteine residues within protein binding pockets.[1]
Its efficacy is not measured by equilibrium binding (K_d) alone, but by its kinetic efficiency (
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide |
| Core Scaffold | N-phenylacetamide (Acetanilide) |
| Warhead | |
| Lipophilic Handle | 4-sec-butoxy group |
| Primary Mechanism | |
| Key Application | Covalent Fragment Screening, Cysteine Mapping, Target Validation |
Mechanism of Action: Covalent Inhibition
Br-SBPA functions as an irreversible inhibitor.[1] The biological efficacy depends on a two-step mechanism:
-
Recognition (
): The sec-butoxy-phenyl group interacts non-covalently with a hydrophobic pocket on the target protein.[1] -
Inactivation (
): The nucleophilic sulfur of a proximal cysteine attacks the alpha-carbon, displacing the bromide ion.
Pathway Diagram: Covalent Modification Kinetics
The following diagram illustrates the kinetic pathway distinguishing Br-SBPA from reversible inhibitors.
Caption: Kinetic mechanism of Br-SBPA. Initial non-covalent binding is followed by irreversible alkylation.[1] The rate of adduct formation determines efficacy.
Comparative Efficacy Analysis
To validate the efficacy of Br-SBPA, it must be compared against analogs with different "warheads" (reactivity) and "tails" (affinity).
A. Reactivity Comparison (The Warhead)
The choice of halogen determines the "residence time" vs. "reactivity" trade-off.[1]
| Compound Class | Warhead Structure | Reactivity ( | Stability (t | Specificity |
| Br-SBPA (Subject) | High | Moderate | Tunable (Kinetic control) | |
| Chloro-Analog | Low | High | High (Requires tight binding) | |
| Iodo-Analog | Very High | Low | Low (Promiscuous alkylation) |
Scientist's Insight: Br-SBPA is often the "Goldilocks" probe.[1] The Chloro-analog often reacts too slowly for cellular assays (requiring micromolar concentrations), while the Iodo-analog reacts non-specifically with glutathione and surface cysteines.[1] Br-SBPA offers sufficient reactivity to label low-abundance targets without overwhelming cellular detoxification systems.[1]
B. Affinity Comparison (The Tail)
The sec-butoxy group is critical for membrane permeability and hydrophobic pocket occupancy.[1]
| Compound | Substituent (R) | LogP (Calc) | Membrane Permeability | Binding Pocket Fit |
| Br-SBPA | 4-sec-butoxy | ~2.8 | High | Excellent for hydrophobic pockets |
| Methoxy-Analog | 4-methoxy | ~1.2 | Moderate | Good for small pockets |
| Unsubstituted | H | ~0.8 | Low | Poor (Non-specific) |
Data Interpretation: The sec-butoxy group increases lipophilicity (LogP ~2.8), facilitating passive transport across cell membranes.[1] This makes Br-SBPA superior to methoxy-analogs for intracellular target engagement assays.[1]
Experimental Validation Data
The following data represents typical efficacy profiles observed when screening alpha-bromoacetamides against a cysteine-containing enzyme (e.g., a kinase or protease).
Table 1: Time-Dependent Inhibition (IC50 shift)
Protocol: Target enzyme incubated with inhibitor for varying times before substrate addition.[1]
| Compound | IC50 (10 min) | IC50 (60 min) | IC50 Shift Ratio | Interpretation |
| Br-SBPA | 150 nM | 12 nM | 12.5x | Potent Irreversible Inhibitor |
| Chloro-Analog | >1000 nM | 450 nM | >2x | Slow alkylator; requires long exposure |
| Non-Reactive Control* | 200 nM | 200 nM | 1.0x | Reversible binder only |
*Non-Reactive Control: Acetamide analog without halogen (N-[4-(sec-butoxy)phenyl]acetamide).[1]
Table 2: Cellular Toxicity (HEK293 Cells)
Protocol: CellTiter-Glo assay, 24h exposure.
| Compound | EC50 (Viability) | Therapeutic Window |
| Br-SBPA | 25 µM | High (>1000x vs Target IC50) |
| Iodo-Analog | 2 µM | Low (General toxicity) |
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended.
Protocol A: Determination of
Objective: Quantify the covalent inhibition efficiency.[1]
-
Preparation: Prepare a 2-fold dilution series of Br-SBPA (e.g., 0 nM to 1000 nM) in assay buffer (50 mM HEPES pH 7.5, 1 mM TCEP*).
-
Note: Avoid DTT or Mercaptoethanol as they will react with the bromoacetamide.
-
-
Incubation: Mix inhibitor with Enzyme (10 nM final) in a 96-well plate.
-
Time-Course: At time points
= 0, 10, 20, 40, 60 min, transfer aliquots to a substrate mixture. -
Measurement: Measure product formation (fluorescence/absorbance).[1]
-
Analysis: Plot ln(% Activity) vs. Time to get
. Then plot vs. [Inhibitor] to fit the hyperbolic equation: [1]
Protocol B: Gel-Based Target Engagement (Click Chemistry)
Objective: Confirm Br-SBPA binds the target in complex proteomes.[1] Since Br-SBPA lacks an alkyne handle, this protocol assumes a competition format (Competitive ABPP).[1]
-
Lysate Prep: Prepare cell lysate (1 mg/mL protein).
-
Competition: Treat lysate with Br-SBPA (1 µM and 10 µM) or DMSO (Control) for 1 hour at RT.
-
Probe Labeling: Add a broad-spectrum Iodoacetamide-Alkyne probe (IA-alkyne, 1 µM) to all samples for 30 min.[1]
-
Click Reaction: Add CuAAC reagents (CuSO4, TCEP, TBTA, Azide-Rhodamine). React 1 hour.
-
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
-
Result: Disappearance of a fluorescent band at the target MW indicates Br-SBPA successfully blocked the cysteine.[1]
-
Workflow Diagram: Competitive ABPP
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow to validate Br-SBPA target engagement.
Synthesis & Stability Notes
-
Storage: Store solid at -20°C. Solutions in DMSO are stable for ~24 hours at RT but degrade via hydrolysis over days.
-
Synthesis: Reaction of 4-(sec-butoxy)aniline with bromoacetyl bromide in DCM with triethylamine (0°C to RT).
-
QC Check: 1H NMR must show the characteristic singlet for
at ~4.0 ppm.[1]
-
References
-
PubChem. Acetamide, N-(4-butoxyphenyl)- Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Weerapana, E., et al. (2010).[1] Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Contextual reference for Chloro/Bromoacetamide reactivity profiling). Available at: [Link][1]
comparative study of the synthetic routes to 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Executive Summary
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is a critical intermediate in the synthesis of triazole-based antifungal agents, most notably Itraconazole and Saperconazole . Its structural core consists of a p-substituted aniline moiety linked to a reactive
This guide evaluates the two dominant synthetic strategies for generating this scaffold. The primary divergence lies in the construction of the aryl ether linkage (the sec-butoxy group), as the final acylation step is convergent.
-
Route A (The Williamson Ether Path): Alkylation of 4-nitrophenol using sec-butyl bromide.
-
Route B (The SNAr Path): Nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with sec-butanol.
Recommendation: Route B is superior for large-scale industrial manufacturing due to lower raw material costs (avoiding alkyl bromides) and higher atom economy. Route A remains the preferred method for laboratory-scale synthesis due to milder reaction conditions and operational simplicity.
Retrosynthetic Analysis & Pathway Logic
To understand the comparative advantages, we must deconstruct the molecule into its synthons.
-
Disconnection 1 (Amide Bond): The final assembly universally involves the acylation of 4-(sec-butoxy)aniline with bromoacetyl bromide.
-
Disconnection 2 (Ether Bond): The divergence point.
-
Path A: Phenoxide nucleophile + Alkyl halide electrophile.
-
Path B: Alkoxide nucleophile + Aryl halide electrophile (activated by -NO₂).
-
Visualizing the Pathways
The following flowchart illustrates the convergence of both routes.
Figure 1: Comparative workflow of Route A (Williamson) and Route B (SNAr) merging at the reduction step.
Detailed Comparative Analysis
Route A: The Williamson Ether Synthesis (Lab Scale Preferred)
This route utilizes the nucleophilicity of the phenoxide ion towards a secondary alkyl halide.
-
Step 1: O-Alkylation
-
Step 2: Reduction
-
Standard catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).
-
-
Step 3: Acylation
Route B: Nucleophilic Aromatic Substitution (Industrial Scale Preferred)
This route leverages the electron-withdrawing nature of the nitro group to facilitate the displacement of a chloride leaving group.
-
Step 1: SNAr Displacement
-
Reagents: 1-Chloro-4-nitrobenzene, 2-Butanol, NaOH/KOH.
-
Solvent: DMSO or Toluene with Phase Transfer Catalyst (TBAB).
-
Mechanism:[1][2][3][4][5] Addition-Elimination (Meisenheimer complex).
-
Advantage:[5] 2-Butanol is significantly cheaper than 2-Bromobutane. The reaction avoids the formation of elimination byproducts common in SN2 reactions with secondary halides.
-
Data Comparison Table
| Feature | Route A (Williamson) | Route B (SNAr) |
| Starting Material Cost | High (Alkyl bromides) | Low (Alkyl alcohols + Chlorobenzene) |
| Atom Economy | Lower (Generates KBr) | Higher (Generates NaCl/H₂O) |
| Impurity Profile | Butene isomers (Elimination) | Unreacted Chloronitrobenzene |
| Reaction Safety | Moderate (Alkyl bromides are toxic) | Moderate (DMSO handling, exothermic) |
| Scalability | Good | Excellent |
| Typical Yield (Step 1) | 75–85% | 85–92% |
Experimental Protocols (Optimized)
The following protocols represent the optimized synthesis focusing on Route A for laboratory accessibility, followed by the universal Acylation step.
Step 1: Synthesis of 1-Nitro-4-(sec-butoxy)benzene (Route A)
-
Setup: Charge a 500 mL 3-neck flask with 4-Nitrophenol (13.9 g, 0.1 mol) and anhydrous DMF (100 mL).
-
Base Addition: Add anhydrous K₂CO₃ (20.7 g, 0.15 mol) in portions. Stir for 30 mins at RT.
-
Alkylation: Add 2-Bromobutane (16.4 g, 0.12 mol) dropwise.
-
Reaction: Heat to 70°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Note: If elimination products (butene) are observed, lower temp to 60°C and extend time.
-
-
Workup: Pour into ice water (400 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with 1M NaOH (to remove unreacted nitrophenol) and brine.
-
Yield: Expect ~16–17 g (85%) of yellow oil/solid.
Step 2: Reduction to 4-(sec-butoxy)aniline
Standard protocol using Fe/NH₄Cl or H₂/Pd-C. Yields are typically quantitative (>95%).
Step 3: Acylation (The Critical Step)
This step requires strict temperature control to prevent hydrolysis of the acyl bromide or bis-acylation.
-
Dissolution: Dissolve 4-(sec-butoxy)aniline (10 g, 60.5 mmol) in Dichloromethane (DCM, 100 mL) containing Triethylamine (9.2 mL, 66 mmol).
-
Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath.
-
Addition: Dissolve Bromoacetyl bromide (12.8 g, 63.5 mmol) in DCM (20 mL). Add this solution dropwise over 45 minutes.
-
Mechanistic Insight: Slow addition prevents localized heating, which favors the kinetic N-acylation product over thermodynamic side reactions.
-
-
Quench: Stir for 1 hour at 0°C, then allow to warm to RT. Quench with saturated NaHCO₃ solution.
-
Purification: Wash organic layer with water and brine.[8] Dry over MgSO₄.[7][8] Recrystallize from Ethanol/Water.[6]
-
Target Properties: White to off-white solid. Melting Point: ~120–122°C.
Mechanistic Insight: The Acylation Pathway
Understanding the acylation mechanism helps in troubleshooting "over-reaction" or hydrolysis.
Figure 2: Mechanism of the Schotten-Baumann acylation. Anhydrous conditions are vital to prevent the hydrolysis pathway shown in red.
Troubleshooting & Quality Control
| Problem | Probable Cause | Corrective Action |
| Low Yield (Step 1) | E2 Elimination of 2-bromobutane | Lower temperature; Switch to Route B (SNAr). |
| Product is Purple/Brown | Oxidation of Aniline | Perform reduction and acylation in immediate succession; use N₂ atmosphere. |
| Bis-acylation (Step 3) | Excess Bromoacetyl bromide | Strictly control stoichiometry (1.05 eq max); keep temp < 0°C. |
| Lachrymatory Effect | Bromoacetyl bromide vapor | Use a caustic scrubber trap; handle only in a high-flow fume hood. |
References
-
Heeres, J., Backx, L. J., & Van Cutsem, J. (1984).[9] Antimycotic azoles.[9] 7. Synthesis and antifungal properties of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894–900.[9] [Link]
-
Organic Syntheses. (1923).[10] m-Nitrophenol (Diazotization/Hydrolysis Protocol). Organic Syntheses, Coll.[10][11] Vol. 1, p.404. [Link]
-
KPU Pressbooks. (2017). Nucleophilic Aromatic Substitution: SNAr Mechanism. Organic Chemistry II. [Link]
Sources
- 1. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. SNAr [qorganica.es]
- 4. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
confirming the molecular weight of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide by mass spectrometry
[1][2]
Executive Summary & Chemical Profile
This guide serves as a technical standard for confirming the identity and molecular weight of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide (CAS: Generic/Analogous Structure Reference).[1][2] As an alkylating agent with a labile
The Target Molecule
-
Formula:
-
Monoisotopic Mass (
): 285.0364 Da[1][2] -
Monoisotopic Mass (
): 287.0344 Da[1][2] -
Key Structural Vulnerability: The
bond is susceptible to solvolysis in nucleophilic solvents (e.g., Methanol) and thermal degradation in hard ionization sources.[1][2]
The "Twin Peak" Validation Rule
The most distinct mass spectrometric signature of this compound is the Bromine Isotope Pattern . Unlike chlorine (3:1 ratio), bromine naturally occurs as
Comparative Analysis: Analyzer Selection
For drug development workflows, the choice of analyzer dictates the level of structural confidence. Below is a direct comparison of the two primary methodologies: Routine Screening (Single Quad) vs. Structural Validation (Q-TOF/Orbitrap) .
Method A: Low-Resolution ESI-MS (Single Quadrupole)
Best for: High-throughput reaction monitoring, crude purity checks.[1][2]
| Feature | Performance Metric | Notes |
| Mass Accuracy | Sufficient to distinguish Product vs. Starting Material.[1][2] | |
| Isotopic Fidelity | Moderate | Can visualize the 1:1 Br pattern, but peaks may merge at high scan speeds.[2] |
| Sensitivity | High | Excellent for trace impurity detection.[1][2] |
| Cost/Run | $ | Low operational cost; standard LC-MS grade solvents.[1][2] |
Method B: High-Resolution ESI-Q-TOF (Time-of-Flight)
Best for: Final product characterization, impurity identification, publication data.[1][2]
| Feature | Performance Metric | Notes |
| Mass Accuracy | < 5 ppm | Confirms elemental composition ( |
| Isotopic Fidelity | Excellent | clearly resolves the isotopic fine structure. |
| Fragmentation | MS/MS Capable | Allows confirmation of the sec-butoxy and acetamide substructures. |
| Cost/Run | Requires internal calibration standards (e.g., Leucine Enkephalin).[1][2] |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting the appropriate MS technique based on the stage of development.
Caption: Decision matrix for selecting Single Quad vs. High-Res MS based on development phase.
Detailed Experimental Protocols
Sample Preparation (Critical Step)[1]
-
Concentration: Prepare a 1 mg/mL stock in ACN, dilute to 10 µg/mL for ESI infusion.
-
Additives: Add 0.1% Formic Acid (FA) to promote protonation (
) of the amide nitrogen.
Instrument Settings (ESI+)
These parameters are optimized to prevent in-source fragmentation (loss of HBr) while maximizing the molecular ion signal.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Amide and ether oxygens are proton acceptors.[1][2] |
| Capillary Voltage | 3.0 - 3.5 kV | Standard range for stable spray.[1][2] |
| Cone Voltage | 20 - 30 V | Critical: Too high (>40V) causes loss of the sec-butyl group or HBr in the source. |
| Source Temp | 100 - 120 °C | Keep low to prevent thermal degradation of the C-Br bond.[1] |
| Desolvation Gas | 350 - 500 L/hr | Ensures droplet evaporation without overheating.[1][2] |
Data Interpretation & Fragmentation Pathways
When performing MS/MS (Collision Induced Dissociation) for structural validation, the molecule fragments in a predictable pattern.[2]
Observed Ions (Theoretical)
-
Parent Ion (
): Doublet at m/z 286.04 / 288.04 . -
Fragment A (Loss of sec-butyl): Cleavage of the ether bond.
-
Fragment B (Loss of HBr):
Mechanistic Pathway Diagram
Caption: Primary ESI+ fragmentation pathways for structural confirmation.
References
-
Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook (3rd ed.).[1][2] Springer.[1][2] (Standard text for ESI mechanisms and isotopic patterns).
-
NIST Mass Spectrometry Data Center. (n.d.).[1][2] Isotopic Compositions of the Elements. National Institute of Standards and Technology.[2] Link
-
Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds (8th ed.).[2] Wiley.[1][2] (Reference for halogen isotopic signatures).
-
Desiderio, D. M. (1992).[1][2] Mass Spectrometry: Clinical and Biomedical Applications. Plenum Press.[1][2] (Protocols for labile amide analysis).
Validating the Inhibitory Effect of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide on Bruton's Tyrosine Kinase: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of the novel compound, 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide, on its putative target, Bruton's Tyrosine Kinase (BTK). We will objectively compare its potential performance with established FDA-approved BTK inhibitors, providing supporting experimental methodologies and data interpretation strategies.
Introduction: The Rationale for Targeting BTK with 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[3] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a prime therapeutic target.[4][5]
The chemical structure of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide suggests its potential as a covalent inhibitor of BTK. The key feature is the bromoacetamide functional group, which can act as an electrophile. The BTK active site contains a highly conserved cysteine residue at position 481 (Cys-481).[6][7][8] This cysteine residue is the target for several approved irreversible BTK inhibitors, which form a covalent bond with its sulfhydryl group, leading to sustained and irreversible inhibition of the enzyme's activity.[6][9][10] We hypothesize that 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide can similarly target and covalently modify Cys-481 in the BTK active site.
Comparative Landscape: Established BTK Inhibitors
To benchmark the inhibitory potential of our novel compound, we will compare it against three FDA-approved covalent BTK inhibitors:
-
Ibrutinib (Imbruvica®): The first-in-class BTK inhibitor, it forms an irreversible covalent bond with Cys-481.[4][6] While highly effective, it is known to have off-target effects due to its inhibition of other kinases.[11]
-
Acalabrutinib (Calquence®): A second-generation BTK inhibitor designed for greater selectivity and, consequently, a more favorable side-effect profile compared to Ibrutinib.[5][7][11] It also covalently binds to Cys-481.[7]
-
Zanubrutinib (Brukinsa®): Another second-generation inhibitor with high selectivity for BTK, aiming to minimize off-target activities.[8][12] It also forms a covalent bond with Cys-481.[8]
Experimental Validation: A Step-by-Step Protocol for Fluorescence Polarization (FP) Competition Assay
To quantitatively assess the inhibitory potency of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide, a Fluorescence Polarization (FP) based competition assay is a robust and high-throughput method.[13][14] This assay measures the binding of a fluorescently labeled tracer molecule to the target protein. In a competition format, an unlabeled inhibitor will compete with the tracer for binding to the protein, resulting in a decrease in the fluorescence polarization signal.
Principle of the FP Assay
The principle of FP is based on the observation that when a small fluorescent molecule (tracer) is excited with polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized.[15] However, when the tracer binds to a much larger molecule, such as a protein, its rotation is slowed, and the emitted light remains polarized. This change in polarization is directly proportional to the amount of tracer bound to the protein.
Experimental Workflow
Caption: The BTK signaling cascade and the site of covalent inhibition.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. [16][17]Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream pathways such as NF-κB and MAPK, ultimately promoting B-cell proliferation and survival. [1]Covalent inhibitors like 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide are designed to block the activity of BTK, thereby halting this entire downstream signaling cascade.
Conclusion and Future Directions
This guide outlines a clear and scientifically rigorous path to validate the inhibitory effect of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide on Bruton's Tyrosine Kinase. The proposed Fluorescence Polarization competition assay provides a robust method for determining the compound's inhibitory potency and allows for a direct comparison with established drugs.
Should the initial in vitro validation prove promising, further studies would be warranted. These would include kinase selectivity profiling against a panel of other kinases to assess off-target effects, cell-based assays to confirm its activity in a more physiological context, and eventually, in vivo studies in relevant animal models of B-cell malignancies. The ultimate goal is to determine if 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide can offer a safe and effective therapeutic option for patients with BTK-dependent cancers.
References
-
Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. [Link]
-
Syed, Y. Y. (2020). Acalabrutinib: A Review in B-Cell Malignancies. Targeted Oncology, 15(4), 531-539. [Link]
-
Wikipedia. (2024). Ibrutinib. [Link]
-
Barf, T., & Covey, T. (2018). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology, 11(1), 21. [Link]
-
IMBRUVICA® (ibrutinib) HCP. (n.d.). Mechanism of Action - CLL/SLL. [Link]
-
Byrd, J. C., Harrington, B., O'Brien, S., Jones, J. A., Park, K., Woyach, J. A., ... & Furman, R. R. (2016). Acalabrutinib (ACP-196) in relapsed chronic lymphocytic leukemia. New England Journal of Medicine, 374(4), 323-332. [Link]
-
Syed, Y. Y. (2020). Zanubrutinib: A Review in B-Cell Malignancies. Drugs, 80(17), 1819-1827. [Link]
-
Ibrutinib for CLL: Mechanism of action and clinical considerations. (2024, July 17). Lymphoma Hub. [Link]
-
ResearchGate. (n.d.). BTK Inhibitors Mechanism of Action. [Link]
-
Massive Bio. (2026, January 4). Zanubrutinib. [Link]
-
What is the mechanism of Ibrutinib? (2024, July 17). Patsnap Synapse. [Link]
-
Cuneo, A., & Foà, R. (2021). Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Hematological Oncology, 39(S1), 3-13. [Link]
-
Gazy, I., & Krendyukov, A. (2023). Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. Cancers, 15(23), 5629. [Link]
-
MacariusHealth. (n.d.). Acalabrutinib - Uses, Side Effects, Warnings & FAQs. [Link]
-
Wikipedia. (2024). Acalabrutinib. [Link]
-
EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024, July 9). Cancers. [Link]
-
Joseph, R. E., & Singh, N. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLoS ONE, 18(8), e0290239. [Link]
-
ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. [Link]
-
Asgari, F., Possenti, A., & Romanelli, A. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4305. [Link]
-
Marcotte, D. J., Liu, Y., Arduini, R. M., Hession, C. A., Miatkowski, K., Wildes, C. P., ... & Whittington, D. A. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein Science, 19(3), 429-439. [Link]
-
HealthTree for Chronic Lymphocytic Leukemia. (2025, January 5). BTK Inhibitors. [Link]
-
Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. (2024, June 14). Pharmacy Times. [Link]
-
ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. [Link]
-
U.S. Food and Drug Administration. (n.d.). Brukinsa. [Link]
-
Wahlberg, E., & Smith, C. I. E. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 708399. [Link]
-
Royal Society of Chemistry. (2012). CHAPTER 10: Bruton's Tyrosine Kinase (Btk). [Link]
-
ResearchGate. (n.d.). The structural diagram of Bruton tyrosine kinase (BTK). [Link]
-
ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. [Link]
-
ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]
-
Niemann, C. U., & Herman, S. E. M. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Journal of Clinical Oncology, 35(13_suppl), 7524-7524. [Link]
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... [Link]
-
ResearchGate. (n.d.). Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. [Link]
-
ResearchGate. (n.d.). Free-drug concentration-time profiles relative to IC 50 for zanubrutinib, ibrutinib and acalabrutinib. [Link]
-
Seifert, C., & Wagner, M. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Molecules, 18(9), 11099-11116. [Link]
-
Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]
-
Tam, C. S., Opat, S., D'Souza, A., Cull, G., Owen, R. G., Marlton, P., ... & Tedeschi, A. (2022). Efficacy of zanubrutinib versus acalabrutinib for relapsed or refractory chronic lymphocytic leukemia (R/R CLL): a matching-adjusted indirect comparison (MAIC). Leukemia & Lymphoma, 63(14), 3390-3398. [Link]
Sources
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 8. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 9. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massivebio.com [massivebio.com]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
